1-ethyl-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ETHYL-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring, a pyrrolidine moiety, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-ETHYL-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Pyrrolidine Moiety: The final step involves the nucleophilic substitution reaction where the benzyl group is introduced to the pyrazole-sulfonamide intermediate using pyrrolidine and a suitable catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently.
Chemical Reactions Analysis
1-ETHYL-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonamides to amines.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ETHYL-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting proteases and kinases.
Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π stacking interactions. These interactions inhibit the activity of target enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1-ETHYL-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE include:
1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the pyrrolidine moiety, resulting in different biological activity.
N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the ethyl and methyl groups, affecting its binding affinity and specificity.
1-ETHYL-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-CARBONAMIDE: Substitutes the sulfonamide group with a carbonamide, altering its chemical reactivity and biological properties.
The uniqueness of 1-ETHYL-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H24N4O2S |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H24N4O2S/c1-3-21-13-17(14(2)19-21)24(22,23)18-12-15-8-4-5-9-16(15)20-10-6-7-11-20/h4-5,8-9,13,18H,3,6-7,10-12H2,1-2H3 |
InChI Key |
LSDZIKVHSOYVMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NCC2=CC=CC=C2N3CCCC3 |
Origin of Product |
United States |
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